molecular formula C3H6AgO2 B12664138 Silver(1+) propionate CAS No. 5489-14-5

Silver(1+) propionate

Cat. No.: B12664138
CAS No.: 5489-14-5
M. Wt: 181.95 g/mol
InChI Key: PVRLVPAHFKKRNI-UHFFFAOYSA-N
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Description

Silver(1+) propionate (chemical formula AgC₂H₅O₂ or C₂H₅COOAg) is a silver carboxylate salt that serves as a valuable precursor in materials science and nanotechnology research. Its primary research application is in the thermal decomposition synthesis of silver nanoparticles and nanostructures. When heated under controlled conditions, silver propionate decomposes to yield metallic silver as the solid product, a process that can be utilized to create silver particles with defined morphologies . The thermal decomposition proceeds in a single step, with studies showing the formation of metallic silver particles in the size range of 1–2 μm upon heating above 270°C . The gaseous byproduct of this decomposition has been identified as propionic acid . Researchers value this compound for developing nanomaterial synthesis protocols, as the morphology of the resulting silver particles can be influenced by the decomposition conditions of the precursor carboxylate. Beyond nanomaterials synthesis, this compound is of interest in antimicrobial research. The bioactive silver ion (Ag⁺) is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . The antimicrobial mechanism is multi-faceted, involving generation of reactive oxygen species (ROS), damage to microbial cell membranes, inhibition of key enzyme systems, and disruption of DNA replication . This makes silver propionate a potential candidate for investigating new antibacterial coatings and compounds, particularly in the context of growing antibiotic resistance . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or animal use, nor is it for incorporation into consumer products. RUO products are exempt from certain regulatory requirements as they lack a medical purpose; therefore, any use in clinical diagnosis or patient management is strictly prohibited . Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5489-14-5

Molecular Formula

C3H6AgO2

Molecular Weight

181.95 g/mol

IUPAC Name

propanoic acid;silver

InChI

InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5);

InChI Key

PVRLVPAHFKKRNI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.[Ag]

Origin of Product

United States

Historical Evolution of Silver Carboxylate Chemistry and the Context of Silver I Propionate Research

The scientific investigation of silver carboxylates, the family to which silver(I) propionate (B1217596) belongs, dates back to the 19th century. A pivotal moment in this history was the discovery of a reaction involving the silver salts of carboxylic acids. In 1861, Alexander Borodin reported the preparation of methyl bromide from silver acetate (B1210297). wikipedia.orgvedantu.com This reaction, where a silver carboxylate reacts with a halogen to produce an organic halide, became the foundation for what is now widely known as the Hunsdiecker reaction. wikipedia.org

The reaction was further explored by Angelo Simonini, who investigated the reactions between silver carboxylates and iodine. wikipedia.org However, it was the work of Cläre and Heinz Hunsdiecker in the 1930s that refined the method, making it a general and practical route for synthesizing organic halides. wikipedia.orgvedantu.com This reaction proceeds via a radical mechanism, involving the formation of an acyl hypohalite intermediate which then undergoes decarboxylation. wikipedia.org The reaction involving silver propionate and bromine, for instance, yields bromoethane. doubtnut.com

Beyond this specific reaction, silver salts have a rich history in chemistry. Silver carbonate (Ag₂CO₃), for example, has been used in organic synthesis in reactions like the Koenigs-Knorr reaction and the Fétizon oxidation, where it acts as an oxidizing agent to form lactones from diols. wikipedia.org The historical importance of these compounds in facilitating key organic transformations provided the essential context for later, more detailed investigations into the specific properties and potential of individual silver carboxylates like silver(I) propionate.

Table 1: Key Milestones in the History of Silver Carboxylate Chemistry

Year Scientist(s) Contribution
1861 Alexander Borodin First demonstration of the reaction of a silver carboxylate (silver acetate) with a halogen to form an organic halide (methyl bromide). wikipedia.orgvedantu.com
Late 19th Century Angelo Simonini Investigated reactions of silver carboxylates with iodine, noting stoichiometry's role in product formation. wikipedia.org

Significance of Silver I Propionate Within Inorganic and Coordination Chemistry Frameworks

The significance of silver(I) propionate (B1217596) in inorganic and coordination chemistry stems largely from the electronic configuration and properties of the silver(I) ion. With a d¹⁰ electronic configuration, the Ag⁺ ion lacks strong stereochemical preferences, allowing for remarkable flexibility in its coordination geometry. researchgate.net Coordination numbers from two to six are possible, with linear and tetrahedral geometries being the most common. researchgate.net This adaptability enables Ag⁺ to form a vast array of coordination complexes with diverse ligands. researchgate.net

In silver(I) propionate, the propionate anion itself acts as a ligand, coordinating to the silver ion through its carboxylate oxygen atoms. researchgate.net This interaction is fundamental to the structure and reactivity of the compound. Research on similar silver(I) complexes reveals that the coordination can lead to various supramolecular structures, including dimeric units and extended one-dimensional (1-D) coordination polymers, sometimes forming helical chains. researchgate.netnih.gov The nature of the Ag-O bond is a defining feature of these structures. researchgate.net

Furthermore, silver(I) salts are recognized as effective one-electron oxidants, a property that distinguishes them from other Group 11 metals like copper and gold, which are often involved in two-electron redox processes. wiley-vch.de This capability is utilized in numerous oxidative C-C bond-forming and cleavage reactions. wiley-vch.de

A particularly significant area of study is the thermal decomposition of silver carboxylates. The pyrolysis of silver propionate has been shown to proceed through a radical pathway, yielding products such as 3-pentanone (B124093) and carbon dioxide, ultimately forming metallic silver. csic.es This decomposition behavior is crucial as it positions silver(I) propionate as a valuable precursor for synthesizing silver nanoparticles, linking its inorganic chemistry to materials science. dntb.gov.uaacs.org

Table 2: General Properties of Silver(I) Propionate

Property Value
Chemical Formula C₃H₅AgO₂ nih.gov
Molecular Weight 180.94 g/mol nih.gov
IUPAC Name silver;propanoate nih.gov
CAS Number 5489-14-5 nih.gov

| Appearance | Solid |

Contemporary Research Directions and Unresolved Inquiries Concerning Silver I Propionate

Established Precipitation and Solution-Phase Synthetic Approaches

The most conventional and widely employed method for synthesizing silver(I) propionate is through precipitation reactions in a solution phase. This approach is based on a metathesis or displacement reaction, where two soluble precursors are mixed to form the less soluble silver(I) propionate, which then precipitates out of the solution.

A common pathway involves the reaction between a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a source of propionate ions. researchgate.net The propionate source can be an alkali metal salt, such as sodium propionate or potassium propionate, or propionic acid itself. researchgate.net The general reaction is a straightforward double displacement:

AgNO₃(aq) + CH₃CH₂COONa(aq) → Ag(OOCCH₂CH₃)(s) + NaNO₃(aq)

Another established method involves the direct reaction of silver oxide (Ag₂O) with propionic acid. google.com This acid-base reaction can be performed at ambient or slightly elevated temperatures and yields silver(I) propionate and water. google.com This method is advantageous as it avoids the introduction of other salt byproducts, simplifying purification.

The choice of solvent is a critical parameter in these solution-phase syntheses. While aqueous solutions are common, other solvents like ethanol (B145695) or solvent mixtures can be used to control the solubility of reactants and products, thereby influencing precipitation rate and crystal growth. researchgate.net

Table 1: Comparison of Common Solution-Phase Synthesis Methods

Silver SourcePropionate SourceTypical SolventKey Feature
Silver NitrateSodium PropionateWaterHigh-yield precipitation reaction. researchgate.net
Silver NitratePotassium PropionateWaterSimilar to using sodium propionate. researchgate.net
Silver OxidePropionic AcidWater/NoneForms water as the only byproduct. google.com

Innovations in Green Chemistry for Silver(I) Propionate Synthesis

In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of silver compounds. These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and lower energy consumption. mdpi.com For silver carboxylates like silver(I) propionate, green synthesis often involves using benign solvents (like water), renewable starting materials, and energy-efficient processes. mdpi.commdpi.com

One approach involves the use of plant extracts as both reducing and capping agents for the synthesis of silver nanoparticles from silver salts. mdpi.comnih.gov While this is more common for producing metallic silver nanoparticles, the underlying principles can be adapted. For instance, using a bio-derived propionate source in an aqueous medium at ambient temperature would align with green chemistry goals. The use of microwave irradiation instead of conventional heating is another green technique that can accelerate reaction times and reduce energy usage in the synthesis of silver-containing nanomaterials. nih.gov

The core tenets of green synthesis for silver(I) propionate would include:

Use of Water as a Solvent: Avoiding organic solvents reduces toxicity and environmental impact. google.com

Renewable Feedstocks: Employing propionic acid derived from biomass fermentation.

Energy Efficiency: Utilizing methods like microwave-assisted or room-temperature synthesis to lower energy input. nih.gov

Waste Reduction: Designing reactions with high atom economy, such as the reaction between silver oxide and propionic acid, which produces only water as a byproduct. google.com

Mechanochemical and Solid-State Reaction Pathways for Compound Formation

Mechanochemistry offers a solvent-free or low-solvent alternative to traditional solution-based synthesis. This technique uses mechanical energy, such as grinding or ball-milling, to induce chemical reactions between solid reactants. nih.govsciopen.com For silver(I) propionate, this could involve milling silver oxide or another silver salt directly with solid propionic acid or a propionate salt.

The advantages of mechanochemical synthesis are significant:

Reduced Solvent Waste: It is an inherently greener approach due to the minimal or complete absence of solvents. sciopen.com

Access to Novel Phases: It can sometimes produce polymorphs or crystal structures that are inaccessible through solution-based methods.

High Reaction Rates: The intense mixing and increased surface area of reactants can lead to very rapid reaction times.

Research into the mechanochemical synthesis of silver carboxylates has shown that solid-state transformations can be initiated through mechanical force. researchgate.net For instance, ball milling has been successfully used to synthesize various silver(I)-N-heterocyclic carbene complexes and mixed-valent silver fluorides, demonstrating its versatility and power as a synthetic tool for silver compounds. sciopen.comarxiv.org This suggests that a direct, solid-state reaction between Ag₂O and CH₃CH₂COOH via ball milling is a highly feasible pathway for the efficient and environmentally friendly production of silver(I) propionate.

Synthesis of Modified Silver(I) Propionate Architectures and Hybrid Materials

Beyond the simple salt, silver(I) propionate can serve as a building block or precursor for more complex molecular architectures and hybrid materials. The propionate ligand can coordinate to silver centers in various modes, and additional ligands can be introduced to create sophisticated structures like coordination polymers (CPs) or Metal-Organic Frameworks (MOFs). nih.govnih.gov

The synthesis of these materials typically involves a self-assembly process where silver(I) ions, propionate ligands, and often a secondary, linking ligand are combined in a suitable solvent system. nih.gov The final structure is dictated by the coordination preferences of the silver ion, the geometry of the ligands, and the reaction conditions (e.g., temperature, pH, solvent). mdpi.com For example, reacting silver(I) propionate with a bifunctional linker ligand, such as a dipyridyl or bis(benzimidazole) molecule, can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.net In these structures, the silver ions act as nodes and the organic ligands act as linkers, creating an extended network.

Hybrid materials can also be fabricated. For instance, silver nanoparticles can be functionalized with propionate groups on their surface. researchgate.net Alternatively, silver(I) propionate can be incorporated into a polymer matrix or used to generate silver-containing composites with materials like silica. researchgate.net The synthesis of silver nanoparticles from silver carboxylate precursors via thermal decomposition is another route to hybrid systems, where the carboxylate initially stabilizes the particle before being removed. acs.org

Control over Particle Morphology and Crystallite Size via Synthetic Parameters

The control over the physical form—specifically particle size, shape (morphology), and crystallinity—is crucial as these characteristics heavily influence the material's properties. For silver(I) propionate, synthetic parameters can be precisely tuned to manipulate the final product's morphology. juniperpublishers.commdpi.com

Key parameters that affect particle growth include:

Reactant Concentration: Higher concentrations often lead to faster precipitation and the formation of smaller, potentially less crystalline particles.

Temperature: Temperature affects both the solubility of the compound and the kinetics of nucleation and growth. Controlled temperature profiles can be used to separate the nucleation and growth phases, leading to more uniform particles.

pH: The pH of the reaction medium can influence the availability of propionate ions (from propionic acid) and the stability of the resulting particles. juniperpublishers.com Studies on silver nanoparticle synthesis have shown that basic conditions are often favored for controlling particle size. juniperpublishers.com

Stirring/Agitation: The rate of mixing affects the homogeneity of the reaction mixture and can influence the rate of precipitation and particle size distribution.

Additives and Capping Agents: The introduction of polymers, surfactants, or other coordinating ligands can adsorb to the surface of growing crystals, inhibiting growth on certain crystal faces and directing the final morphology. d-nb.info This can lead to the formation of specific shapes like nanorods, plates, or wires instead of simple spheres or irregular particles.

Table 2: Influence of Synthetic Parameters on Nanoparticle Characteristics

ParameterEffect on Particle Size/Morphology
pH Can be inversely proportional to particle size; basic conditions often favor smaller, more uniform particles. juniperpublishers.com
Temperature Affects reaction kinetics and solubility, influencing nucleation and growth rates. researchgate.net
Concentration Higher reactant concentrations can lead to faster nucleation and smaller particle sizes. juniperpublishers.com
Stabilizing Agents Addition of polymers or surfactants can control particle size and shape by capping growing surfaces, preventing aggregation. google.comd-nb.info

Crystallographic Investigations of Silver(I) Propionate Polymorphs and Solvates

Crystallography is the cornerstone for the structural elucidation of crystalline materials like silver(I) propionate. It allows for the precise mapping of atomic positions, revealing the intricate details of its solid-state architecture. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of this investigation, as different polymorphs can exhibit distinct properties. d-nb.info

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. carleton.edu This non-destructive technique provides unambiguous information regarding unit cell dimensions, bond lengths, and bond angles. youtube.com For silver(I) carboxylates, including propionate, SC-XRD studies reveal the precise coordination environment around the silver(I) center.

Research on the homologous series of silver alkanoates, which includes silver propionate, has shown that these compounds typically form bilayer structures. researchgate.net The fundamental building block is often a dimeric unit where two silver(I) ions are bridged by two propionate ligands. researchgate.net In these dimers, the carboxylate groups bridge the silver atoms, creating a central eight-membered ring. These dimeric units are then further linked, sometimes through longer Ag-O interactions, to build the extended crystal lattice. researchgate.net The coordination geometry around each silver(I) ion is influenced by these interactions, often resulting in a distorted linear or trigonal planar environment.

Table 1: Representative Crystallographic Data for a Dimeric Silver Carboxylate Unit Note: This table presents typical data for silver carboxylate dimers as specific single-crystal data for silver(I) propionate is not readily available in the public domain. The values are illustrative of the coordination environment.

ParameterTypical Value RangeDescription
Ag-O Bond Length2.1 - 2.3 ÅThe primary coordinate bond between the silver ion and a carboxylate oxygen.
Ag···Ag Distance3.0 - 3.4 ÅThe distance between the two silver ions within the dimeric unit. researchgate.netrsc.org
O-Ag-O Bond AngleVariableHighly dependent on the specific coordination and any additional ligands.
Ag-O-C Bond Angle~120 - 130°The angle within the bridging carboxylate ligand.

Powder X-ray diffraction (PXRD) is an essential analytical tool for the characterization of polycrystalline materials. opengeology.org It is used for the routine identification of crystalline phases by comparing the obtained diffraction pattern—a plot of diffraction intensity versus diffraction angle (2θ)—to reference patterns in databases like the JCPDS-ICDD. researchgate.netscirp.org

For silver(I) propionate, PXRD is crucial for several reasons:

Phase Purity: It confirms that a synthesized batch consists of the desired crystalline phase and is free from amorphous content or crystalline impurities. worktribe.com

Polymorph Screening: It can identify the presence of different polymorphs, as each will produce a unique diffraction pattern. d-nb.infomdpi.com

Structural Confirmation: The experimental pattern can be compared against a pattern calculated from single-crystal XRD data to confirm that the bulk material has the same structure as the single crystal studied. acs.org

The analysis of silver alkanoates by PXRD at room temperature has been instrumental in identifying their characteristic bilayer structures. researchgate.net

Table 2: Illustrative Powder X-ray Diffraction Data Note: This table shows representative diffraction peaks for a crystalline silver carboxylate, such as silver behenate, which is often used as a standard. ucmerced.edu The pattern for silver(I) propionate would be unique to its specific crystal structure.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
5.7515.36100
8.6410.2345
11.537.6730
21.354.1680
23.983.7165

Coordination Modes of the Propionate Ligand to Silver(I) Centers

The carboxylate group of the propionate ligand is a versatile donor and can coordinate to metal centers in several ways. The specific mode of coordination is a determining factor in the resulting dimensionality and topology of the silver(I) propionate architecture.

The most prevalent coordination mode for silver carboxylates is the syn-syn bridging (or paddlewheel) mode . In this arrangement, the carboxylate group spans two different silver(I) centers, with each oxygen atom binding to one metal ion. researchgate.netnih.gov This mode leads to the formation of the classic dimeric [Ag₂(O₂CR)₂] unit, which is a common structural motif for many metal carboxylates.

Other possible coordination modes, though perhaps less common for simple silver(I) propionate, include:

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same silver(I) ion, forming a four-membered chelate ring. acs.org

Monodentate: Only one of the carboxylate oxygen atoms binds to a silver(I) center, leaving the other oxygen atom uncoordinated or involved in hydrogen bonding. researchgate.net

Anisobidentate: Both oxygen atoms coordinate to the same metal center but with significantly different Ag-O bond lengths.

The preference for the bridging mode in silver(I) propionate is a key factor in the formation of its characteristic dimeric and extended polymeric structures.

Structural Dynamics and Phase Transitions of Silver(I) Propionate (excluding thermal stability for safety)

The structural architecture of silver(I) propionate, as a member of the silver(I) alkanoate series, is not static but exhibits considerable dynamics and undergoes distinct phase transitions. researchgate.netresearchgate.net These phenomena are primarily governed by the arrangement and interactions of the silver ions and the propionate anions within the crystal lattice. At room temperature, X-ray diffraction studies indicate that silver(I) propionate, like other silver alkanoates, possesses a bilayer structure. researchgate.netresearchgate.net This layered arrangement is a characteristic feature of silver carboxylates. researchgate.net

Upon changes in conditions, silver(I) propionate displays a complex series of phase transitions. researchgate.netresearchgate.netugent.be Research on the homologous series of silver alkanoates shows that multiple phase transitions can be detected between the solid crystalline state and the point of decomposition. researchgate.net These transitions are characterized by a progressive disruption of the well-defined layer-like structure. researchgate.netresearchgate.net As the structure breaks down, the compound can pass through intermediate phases, some of which are described as viscous mesophases. researchgate.netresearchgate.net A mesophase is a state of matter intermediate between a liquid and a solid.

The nature and number of these phase transitions are dependent on the length of the alkyl chain of the carboxylate ligand. researchgate.netresearchgate.net For silver carboxylates in general, the formation of high-temperature phases has been observed at temperatures exceeding 110-115°C. researchgate.net The dynamic nature of the coordination can also be influenced by external factors; for instance, the presence of amine ligands can alter the carboxylate coordination from a bridging to a chelating bidentate mode, demonstrating the flexibility of the silver-ion coordination sphere. nih.gov The ability of a compound to exist in multiple distinct crystal structures is known as polymorphism, a phenomenon relevant to the phase behavior of silver complexes. acs.orgacs.org

The table below summarizes the key structural characteristics of silver(I) propionate in its different states.

State/ConditionStructural CharacteristicsCoordination Details
Room Temperature Crystalline solid with a bilayer structure. researchgate.netresearchgate.netCarboxylate groups form dimeric [Ag₂(O₂CR)₂] units. researchgate.netnih.gov
Elevated Temperature Formation of high-temperature phases and viscous mesophases. researchgate.netresearchgate.netGradual breakdown of the initial layer-like structure. researchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques in Silver I Propionate Studies

Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination and Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the coordination environment of the propionate (B1217596) ligand to the silver(I) ion and for providing a unique structural fingerprint of the compound.

In FTIR spectroscopy of silver carboxylates, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. For silver(I) propionate, characteristic absorption bands are expected around 1540 cm⁻¹ for the asymmetric COO⁻ stretch and 1410 cm⁻¹ for the symmetric COO⁻ stretch. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate ligand. A larger separation is typically indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode.

Raman spectroscopy offers complementary information. As a non-destructive technique, it is well-suited for detailed structural analysis. The "fingerprint" region of the Raman spectrum, typically between 300 cm⁻¹ and 1900 cm⁻¹, contains a wealth of information about the vibrational and rotational modes within the molecule, allowing for unambiguous identification and characterization. Although specific Raman data for silver(I) propionate is not extensively documented in publicly available literature, the technique is invaluable for confirming the presence of the propionate ligand and for studying the Ag-O bond.

Table 1: Expected FTIR Absorption Bands for Silver(I) Propionate

Vibrational Mode Expected Wavenumber (cm⁻¹)
Asymmetric COO⁻ Stretch ~1540
Symmetric COO⁻ Stretch ~1410
C-H Stretching (CH₃ and CH₂) 2800-3000
C-H Bending (CH₃ and CH₂) 1350-1470

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Behavior and Ligand Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the structure and dynamics of molecules in solution. For silver(I) propionate, ¹H and ¹³C NMR would be the most common nuclei to be studied.

In the ¹H NMR spectrum, one would expect to observe signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the propionate ligand. The chemical shifts of these protons would be influenced by the coordination to the silver(I) ion. Furthermore, the integration of the peak areas would confirm the ratio of the different types of protons in the molecule.

The ¹³C NMR spectrum would show distinct signals for the carboxylate carbon, the methylene carbon, and the methyl carbon of the propionate ligand. The chemical shift of the carboxylate carbon is particularly sensitive to its coordination environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Propionate Ligand

Carbon Atom Predicted Chemical Shift Range (ppm)
Carbonyl (C=O) 160-185
Methylene (-CH₂-) 25-40
Methyl (-CH₃) 5-20

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For silver(I) propionate, XPS is instrumental in confirming the +1 oxidation state of the silver ion.

The binding energy of the Ag 3d core level electrons is characteristic of the oxidation state of silver. For metallic silver (Ag⁰), the Ag 3d₅/₂ peak is typically observed at a binding energy of around 368.2 eV. In the case of silver(I) compounds, a slight shift to a lower binding energy is often observed. For instance, in silver(I) oxide (Ag₂O), the Ag 3d₅/₂ peak appears at approximately 367.9 eV. The analysis of the Ag 3d region in the XPS spectrum of silver(I) propionate would thus be expected to show a peak consistent with the Ag(I) oxidation state.

XPS also provides information about the other elements present, such as carbon and oxygen, and can be used to assess the surface purity of the compound. High-resolution scans of the C 1s and O 1s regions can provide further details about the chemical environment of the propionate ligand.

Table 3: Typical Ag 3d₅/₂ Binding Energies for Different Silver Oxidation States

Oxidation State Compound Example Typical Ag 3d₅/₂ Binding Energy (eV)
Ag(0) Metallic Silver ~368.2
Ag(I) Silver(I) Oxide ~367.9

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, size, and structure of solid materials at the micro- and nanoscale.

SEM provides high-resolution images of the surface topography of a sample. For bulk silver(I) propionate, SEM can reveal the crystal habit, particle size distribution, and surface features. If silver(I) propionate is used as a precursor for the synthesis of silver nanoparticles, SEM is crucial for examining the morphology of the resulting nanostructures.

TEM offers even higher resolution and is used to investigate the internal structure of materials. TEM analysis of silver(I) propionate could provide information on its crystalline nature and reveal any nanoscale features. In studies where silver(I) propionate is thermally decomposed, TEM is invaluable for characterizing the size, shape, and crystallinity of the resulting silver nanoparticles. For example, the thermal decomposition of long-chain silver carboxylates has been shown to produce silver nanoparticles with sizes ranging from 3 to 50 nm, depending on the chain length of the carboxylate.

Thermal Analysis (TGA, DSC) for Investigation of Decomposition Pathways and Thermal Behavior (mechanistic focus)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials.

TGA measures the change in mass of a sample as a function of temperature. For silver(I) propionate, TGA can determine the decomposition temperature and provide information about the decomposition products. The thermal decomposition of silver carboxylates typically proceeds with the loss of the organic ligand and the formation of metallic silver. The theoretical mass loss for the complete decomposition of silver(I) propionate to metallic silver can be calculated from its molecular formula (C₃H₅AgO₂). The experimental mass loss observed in TGA can be compared to this theoretical value to confirm the decomposition pathway. Silver(I) propionate is reported to decompose at approximately 280 °C cas.org.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions, such as melting and crystallization, as well as the enthalpy changes associated with these processes. For silver(I) propionate, a DSC thermogram would show an endothermic peak corresponding to its decomposition. The shape and temperature of this peak can provide further insights into the kinetics and mechanism of the decomposition process. Studies on similar silver carboxylates, like silver acetate (B1210297), have shown that the decomposition can be a multi-step process.

Table 4: Thermal Properties of Silver(I) Propionate

Property Value
Decomposition Temperature Approximately 280 °C cas.org
Expected Decomposition Product Metallic Silver (Ag)

Elemental Analysis and Mass Spectrometry for Compositional Verification

Elemental analysis and mass spectrometry are fundamental techniques for confirming the chemical formula and molecular weight of a compound.

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in silver(I) propionate. The experimentally determined percentages can be compared with the theoretical values calculated from the molecular formula, C₃H₅AgO₂, to verify the purity and stoichiometry of the compound.

Mass spectrometry measures the mass-to-charge ratio of ions. For silver(I) propionate, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to determine the mass of the intact molecule or its fragments. The isotopic pattern of silver (¹⁰⁷Ag and ¹⁰⁹Ag) would be a characteristic feature in the mass spectrum. A GC-MS spectrum for silver(I) propionate is noted in the PubChem database, which would provide information on its fragmentation pattern under electron ionization nih.gov.

Table 5: Compositional Data for Silver(I) Propionate

Property Value
Molecular Formula C₃H₅AgO₂ nih.gov
Molecular Weight 180.94 g/mol nih.gov
Theoretical %C 19.91%
Theoretical %H 2.78%
Theoretical %Ag 59.61%
Theoretical %O 17.69%

Chemical Reactivity, Reaction Mechanisms, and Decomposition Pathways of Silver I Propionate

Oxidation-Reduction Chemistry of Silver(I) Propionate (B1217596)

The oxidation-reduction (redox) chemistry of silver(I) propionate is primarily centered on the reduction of the silver(I) cation to metallic silver (Ag(0)). This process is fundamental to the formation of silver nanoparticles and is a key aspect of the compound's decomposition.

The reduction of Ag+ can be initiated by various means, including thermal or photochemical energy, or through the introduction of external reducing agents. rsc.org In the absence of strong oxidants, the propionate ligand is less susceptible to redox changes, but it can undergo oxidative decarboxylation under specific conditions, such as in the Hunsdiecker reaction.

The formation of silver nanoparticles from the reduction of silver ions is a well-documented phenomenon. researchgate.net The redox state of organic molecules in the reaction environment plays a crucial role; reduced organic species can induce the reduction of Ag+ to Ag(0), while their oxidized counterparts may not. rsc.org For instance, studies on related systems have shown that reduced forms of organic molecules can lead to a concentration-dependent production of silver nanoparticles, a process that is diminished in the presence of oxygen. rsc.org

Silver-catalyzed reactions often involve redox processes. While some reactions utilize silver compounds to oxidize substrates, the reduction of Ag(I) is a common pathway in decomposition and nanoparticle synthesis. unipv.it

Ligand Exchange and Substitution Reactions at Silver(I) Centers

Ligand exchange, or substitution, is a fundamental reaction type for coordination compounds like silver(I) propionate. In these reactions, the propionate ligand is replaced by another incoming ligand. libretexts.orgchemguide.co.uk The solvent itself can act as a reagent, leading to solvolysis. britannica.com

The general form of a ligand exchange reaction can be represented as: [Ag(O₂CCH₂CH₃)] + L → [Ag(L)] + CH₃CH₂CO₂⁻

Where 'L' represents an incoming ligand. The kinetics and equilibrium of such reactions depend on the relative coordinating strength of the propionate anion and the incoming ligand 'L', as well as the solvent and reaction conditions.

Examples of such reactions include the interaction with halides or pseudo-halides. For instance, the addition of a thiocyanate (B1210189) (SCN⁻) source to a solution containing a silver(I) complex can lead to the displacement of the original ligand and the formation of a silver-thiocyanate species. chemguide.co.uk Similarly, in the presence of halide ions, the poorly soluble silver halides can precipitate, driving the reaction forward. This principle is a key initial step in reactions like the Hunsdiecker reaction. brainly.in

The coordination environment of the silver(I) ion is flexible, and it can accommodate various geometries depending on the nature of the ligands. This facilitates a range of substitution reactions that are central to its application in synthesis.

Mechanistic Studies of Thermal Decomposition and Product Formation

The thermal decomposition of silver(I) propionate, like other silver carboxylates, is a complex process involving multiple phase transformations and resulting in the formation of metallic silver. imaging.orgacs.org The process generally proceeds through the formation of silver nanoparticles. imaging.org

Studies on similar silver carboxylates, such as silver acetate (B1210297), provide insight into the decomposition mechanism. The decomposition is an endothermic process that results in a significant mass loss corresponding to the volatilization of organic components. researchgate.net The ultimate solid product is metallic silver.

A detailed study on the thermal decomposition of silver propionate identified the following key aspects:

Initial Stage : The process begins with the breaking of the Ag-O bond.

Intermediate Products : The decomposition involves the formation of gaseous products, including carbon dioxide (CO₂), and potentially other organic fragments derived from the propionate group.

Final Products : The primary solid product is metallic silver (Ag). The organic component is released as volatile species.

Other potential organic products can be formed depending on the specific reaction conditions and the fate of the ethyl radicals generated during the decarboxylation step. The morphology of the resulting silver particles is influenced by the layered crystal structure of the initial silver carboxylate and the organic by-products formed, which can affect the growth of the silver crystallites. imaging.org

The decomposition temperature for silver(I) propionate is noted to be around 280 °C. cas.org Kinetic analyses of the thermal decomposition of silver carboxylates, often performed using non-isothermal thermogravimetric data, help in elucidating the reaction mechanism and determining kinetic parameters like activation energy. acs.orgresearchgate.net

Table 1: Products of Thermal Decomposition of Silver(I) Propionate

Reactant Condition Solid Product Gaseous/Volatile Products

Photochemical Reactivity and Light-Induced Transformations

Silver(I) propionate exhibits significant photochemical reactivity, primarily involving the light-induced reduction of silver ions to form metallic silver nanoparticles. imaging.orgmdpi.com This process is analogous to the chemistry used in photothermographic imaging materials where silver carboxylates serve as a source of silver ions. imaging.org

The mechanism of photochemical transformation involves several steps:

Photoexcitation : Upon irradiation, particularly with UV light, the silver carboxylate system absorbs photon energy. mdpi.com

Electron Transfer : This energy facilitates the transfer of an electron, leading to the reduction of Ag⁺ to Ag⁰. The electron can originate from the carboxylate group or other components in the system. mdpi.com

Nucleation and Growth : The newly formed silver atoms (Ag⁰) act as nucleation sites. Further reduction of Ag⁺ ions on the surface of these nuclei leads to the growth of silver nanoparticles. imaging.org

The size and morphology of the photochemically generated silver particles can be very small, often in the range of 1-5 nm. imaging.org The process is influenced by the intensity of the irradiation; low levels of irradiation tend to form very small amorphous particles, while higher intensity leads to slightly larger, crystalline silver particles. imaging.org The presence of organic molecules, such as those from the carboxylate itself or the surrounding medium, can cap the nascent nanoparticles, stabilizing them and controlling their growth. mdpi.com

Hydrolytic Stability and Solvolysis Reactions of Silver(I) Propionate

Solvolysis is a chemical reaction where the solvent acts as a nucleophile to replace a leaving group. britannica.com When the solvent is water, the reaction is termed hydrolysis. Silver(I) propionate can undergo solvolysis, particularly in polar protic solvents.

The general reaction is a nucleophilic substitution where a solvent molecule (SOH) attacks the silver center or, more commonly, facilitates the dissociation of the Ag-propionate bond, followed by coordination to the silver ion.

CH₃CH₂COOAg + SOH ⇌ [Ag(SOH)]⁺ + CH₃CH₂COO⁻

The extent of this reaction depends on the solvent's nucleophilicity and polarity. vedantu.com In aqueous solutions, hydrolysis can occur, establishing an equilibrium with propionic acid and a silver-aqua complex. The stability of silver(I) propionate in a given solvent is thus related to the solvent's ability to displace the propionate ligand.

Solvolysis reactions are often studied in the context of alkyl halides, where the addition of a silver salt like silver perchlorate (B79767) in propionic acid can be used to promote the reaction by precipitating the halide ion. pearson.comexamrace.com This indicates that the silver ion has a high affinity for halides, a principle that also governs its reactivity in other substitution reactions.

Reactions with Other Inorganic and Organic Substrates

Silver(I) propionate reacts with a variety of inorganic and organic substrates, leading to important synthetic transformations.

Hunsdiecker Reaction: One of the most characteristic reactions of silver carboxylates is the Hunsdiecker reaction (also known as the Borodin-Hunsdiecker reaction). vedantu.com When silver(I) propionate is treated with a halogen, such as bromine (Br₂) or iodine (I₂), in an inert solvent like carbon tetrachloride (CCl₄), it undergoes decarboxylation to form an ethyl halide. brainly.indoubtnut.com

The reaction with bromine proceeds as follows: CH₃CH₂COOAg + Br₂ → CH₃CH₂Br + CO₂ + AgBr(s)

The mechanism is believed to be a free-radical chain reaction. brainly.inchempedia.info

Formation of an acyl hypobromite (B1234621) intermediate.

Homolytic cleavage of the O-Br bond to form a carboxyl radical and a bromine atom.

The carboxyl radical spontaneously decarboxylates to form an ethyl radical (CH₃CH₂•) and CO₂.

The ethyl radical abstracts a bromine atom from another acyl hypobromite molecule, propagating the chain and forming the product, bromoethane. brainly.in

The precipitation of the highly stable silver bromide (AgBr) is a major driving force for the reaction. brainly.in

Reaction with Alkyl Halides: Silver(I) propionate can also react with alkyl halides, such as ethyl bromide, in a double displacement reaction to form esters. brainly.in

CH₃CH₂COOAg + CH₃CH₂Br → CH₃CH₂COOCH₂CH₃ + AgBr(s)

This reaction typically takes place in the presence of alcohol. brainly.in The precipitation of silver bromide again drives the reaction to completion. This provides a method for ester synthesis.

Table 2: Key Reactions of Silver(I) Propionate with Substrates

Reactants Reagent/Solvent Major Organic Product Reaction Name/Type
Silver(I) propionate Bromine (Br₂) / CCl₄ Bromoethane (CH₃CH₂Br) Hunsdiecker Reaction
Silver(I) propionate Iodine (I₂) / CCl₄ Ethyl propanoate (CH₃CH₂COOCH₂CH₃) Simonini Reaction

Kinetic Studies of Silver(I) Propionate Reactions

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. For silver(I) propionate, kinetic analyses have been applied to understand its decomposition and its role in the formation of silver nanoparticles.

Decomposition Kinetics: The kinetics of thermal decomposition can be investigated using techniques like thermogravimetric analysis (TGA). acs.org By performing the analysis at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using methods like the Friedman plot. acs.org Such studies on silver acetate have shown that the activation energy can vary with the extent of the reaction, indicating a complex, multi-step mechanism. acs.org

Nanoparticle Formation Kinetics: The formation of silver nanoparticles from the reduction of silver ions is often studied using UV-visible spectrophotometry. acs.orgnih.gov The growth of the nanoparticles is monitored by observing the increase in absorbance at the surface plasmon resonance wavelength (around 410 nm for silver). acs.orgnih.gov

By varying the concentrations of the silver salt, reducing agent, and any stabilizing agents, pseudo-first-order rate constants can be determined. nih.gov These studies help to elucidate the reaction mechanism, including the roles of intermediates like colloidal silver oxide. acs.orgnih.gov While specific kinetic data for silver(I) propionate is not abundant in the provided results, the methodologies applied to other silver salts like silver nitrate (B79036) are directly applicable. acs.org

Applications of Silver I Propionate in Advanced Materials and Catalysis

Precursor Role in the Synthesis of Silver Nanoparticles and Nanostructures

Silver(I) propionate (B1217596) serves as a valuable precursor for the generation of silver nanoparticles (AgNPs) and more complex nanostructures. The thermal decomposition of silver carboxylates, including the propionate salt, is a key method for producing metallic silver nanoparticles.

The synthesis of anisotropic silver nanostructures, such as nanowires, nanocubes, rods, and triangles, is of significant interest due to their shape-dependent optical and electronic properties researchgate.netnih.gov. While various methods like seed-mediated growth and photochemical conversion are employed for creating these structures, the choice of the silver precursor is crucial.

Research into the synthesis of anisotropic silver nanostructures has explored various silver salts. However, detailed studies focusing specifically on silver(I) propionate as the primary precursor for the controlled synthesis of anisotropic nanostructures like nanowires or nanocubes are not extensively documented in the reviewed literature. The synthesis of such structures often involves a two-step seed-mediated growth approach, where silver seeds are first synthesized, followed by their growth in the presence of a capping and directing agent at elevated temperatures researchgate.net.

The formation of silver nanoparticles from silver carboxylate precursors, such as silver(I) propionate, generally proceeds through thermal decomposition or chemical reduction. One established method involves the decomposition of the silver carboxylate precursor under hydrogen pressure in a solution, which is a rapid and controllable process for producing spherical nanoparticles with narrow size distributions researchgate.net.

The mechanism of nanoparticle formation from silver carboxylates can be summarized in the following stages:

Decomposition/Reduction: The silver carboxylate decomposes upon heating or chemical reduction, leading to the formation of silver atoms (Ag⁰). In the case of thermal decomposition, this process occurs at elevated temperatures researchgate.net.

Nucleation: The newly formed silver atoms aggregate to form small, stable clusters known as nuclei. This is a critical step that dictates the final particle size distribution.

Growth: The nuclei then grow by the addition of more silver atoms from the ongoing decomposition of the precursor. The growth can be controlled by the use of capping agents that adsorb to the surface of the nanoparticles, preventing excessive aggregation and stabilizing the colloidal suspension.

Studies on silver carboxylates indicate that the carboxylate groups can chemisorb onto the nanoparticle surface, with the two oxygen atoms coordinating symmetrically and forming bridging bidentate bonds with the silver atoms. This strong interaction enhances the stability of the resulting silver colloid researchgate.net.

Contributions to Catalysis and Electrocatalysis

Silver-based catalysts are known for their unique reactivity in a variety of chemical transformations. Silver(I) propionate, both as a direct catalyst and as a precursor for catalytic nanoparticles, contributes to this field.

Silver(I) salts play a significant role as additives in transition-metal-catalyzed C-H activation reactions, which are powerful tools for creating complex organic molecules nih.govrsc.orgresearchgate.net. In these reactions, silver salts often act as halide scavengers, facilitating the generation of the active catalytic species nih.gov.

Silver catalysts, in their own right, are effective in promoting certain organic reactions. For instance, silver-catalyzed carboxylation reactions, which involve the incorporation of carbon dioxide into organic molecules, have gained attention for the synthesis of heterocyclic compounds under mild conditions rsc.orgresearchgate.net. While the broader class of silver carboxylates is known to be active, specific applications of silver(I) propionate in catalysis are also reported. It has been noted for its participation in cross-coupling reactions and as a catalyst in carboxylation processes vulcanchem.com.

Table 1: Examples of Organic Reactions Catalyzed by Silver Compounds
Reaction TypeRole of Silver CompoundExample
C-H ActivationAdditive (halide scavenger)Generation of catalytically active species from pre-catalysts nih.govrsc.org
CarboxylationCatalystSequential carboxylation and cyclization of alkyne derivatives rsc.orgresearchgate.net
OlefinationCatalystBase-free olefination of aryl aldehydes using propiolates nih.gov

Silver nanoparticles exhibit significant catalytic activity in redox reactions, where they can act as electron relay centers researchgate.netnih.govnih.gov. The catalytic efficiency is dependent on the redox potential of the silver nanoparticles being intermediate between the electron donor and acceptor researchgate.net.

In the realm of electrocatalysis, mesoporous silver materials have demonstrated high performance in the carboxylation of halogenated compounds researchgate.netrsc.orgrsc.org. Silver nanoparticles are also being explored for the electrocatalytic reduction of carbon dioxide (CO₂) to value-added chemicals. While the potential for silver-based materials in these applications is clear, the literature specifically detailing the use of silver(I) propionate as the precursor for these electrocatalysts is limited. The performance of such catalysts is often linked to the morphology and surface properties of the silver nanostructures, which can be influenced by the choice of precursor.

Integration into Functional Materials and Composites

Silver nanoparticles are widely incorporated into various matrices to create functional materials and composites with enhanced properties, such as antimicrobial activity and electrical conductivity. The even dispersion of silver nanoparticles within a polymer matrix is crucial for maximizing these effects without compromising the physical properties of the polymer nih.govspringerprofessional.de.

Development of Silver-Containing Thin Films and Coatings

Silver(I) propionate is utilized in the fabrication of silver-containing thin films and conductive coatings, which are integral to modern electronics and optical devices. The compound can be formulated into inks and pastes that, upon thermal treatment, decompose to form continuous and highly conductive silver layers.

Conductive coatings derived from silver precursors are vital for applications requiring electromagnetic interference (EMI) and radio frequency interference (RFI) shielding. These coatings, often applied to plastic enclosures of electronic devices, create a conductive layer that blocks unwanted electromagnetic radiation. High conductivity is a key performance metric for these coatings. Silver-based coatings can achieve very low surface resistance, ensuring effective shielding across a broad range of frequencies. mdpi.com

The properties of these films, such as their electrical conductivity and adhesion to various substrates, are critical for their performance. The formulation of the precursor ink, including the choice of solvents and binders, plays a significant role in the final characteristics of the coating. For instance, acrylic-based binders are known for their durable adhesion to plastics like polycarbonate and ABS. nih.gov

Table 1: Properties of Conductive Coatings from Silver Precursors

PropertyTypical ValueSignificance
Surface Resistivity <0.015 ohms/sq @ 25 µm thicknessIndicates high electrical conductivity for effective EMI/RFI shielding.
Operating Temperature Up to 105°CDefines the thermal stability and suitability for various electronic devices.
Adhesion Excellent on plastics (e.g., polycarbonate, ABS)Ensures the durability and longevity of the conductive coating.
Attenuation 70 to 80 dB @ 15 µm thicknessMeasures the effectiveness of shielding against electromagnetic interference.

Note: Data is generalized from silver-based conductive coatings and is indicative of the performance achievable with silver carboxylate precursors.

Incorporation into Polymer Matrices and Hybrid Materials

Silver(I) propionate is a precursor for incorporating silver nanoparticles into polymer matrices, creating hybrid materials with enhanced properties. These nanocomposites find applications in various fields due to the synergistic combination of the polymer's processability and the unique properties of the embedded silver nanoparticles.

The in-situ synthesis of silver nanoparticles within a polymer matrix is a common method for preparing these hybrid materials. This approach involves the reduction of a silver precursor, such as a silver carboxylate, within the polymer. The polymer chains can act as stabilizing agents, preventing the agglomeration of the newly formed nanoparticles and ensuring their uniform dispersion. researchgate.net The choice of polymer and the synthesis conditions significantly impact the size, shape, and distribution of the silver nanoparticles, which in turn influence the final properties of the composite.

The incorporation of silver nanoparticles can significantly alter the mechanical and thermal properties of the host polymer. For instance, the addition of silver nanoparticles can lead to an increase in the tensile strength and thermal stability of the polymer composite. researchgate.net The extent of this enhancement depends on factors such as the concentration of the nanoparticles, their dispersion within the matrix, and the interaction between the nanoparticles and the polymer chains.

Table 2: Mechanical and Thermal Properties of Silver-Polymer Nanocomposites

PropertyPure Polymer (Typical)Silver Nanocomposite (Illustrative)Enhancement Mechanism
Tensile Strength VariesIncreasedNanoparticle reinforcement and load transfer within the matrix.
Thermal Stability (Decomposition Temperature) VariesIncreasedNanoparticles can act as heat barriers, slowing down polymer degradation.
Glass Transition Temperature (Tg) VariesCan be alteredNanoparticle-polymer interactions can affect chain mobility.

Note: The values are illustrative and depend on the specific polymer, silver nanoparticle concentration, and processing method.

Chemical Sensing Technologies (excluding human biological applications)

Silver-based materials derived from precursors like silver(I) propionate are utilized in the fabrication of chemical sensors for the detection of various gases and volatile organic compounds (VOCs). The high surface area and catalytic activity of silver nanoparticles make them excellent materials for sensing applications.

Chemoresistive gas sensors are a common type of sensor that relies on the change in electrical resistance of a sensing material upon exposure to a target gas. The decoration of metal oxide semiconductors with silver nanoparticles has been shown to significantly enhance their gas sensing performance. The silver nanoparticles can act as catalysts, promoting the adsorption of gas molecules on the sensor surface and facilitating the charge transfer process, which leads to a more pronounced change in resistance. mdpi.com

For example, silver-decorated zinc stannate (ZnSnO₃) nanocubes have demonstrated improved sensitivity and selectivity towards acetone, a common VOC. The presence of silver nanoparticles on the surface of the metal oxide provides more active sites for the gas molecules to interact with, leading to a stronger sensor response. rsc.org Similarly, silver-functionalized tin monoxide (SnO) micro-disks have shown enhanced response to reducing gases like hydrogen (H₂) and carbon monoxide (CO). cdmf.org.br

The performance of these sensors is evaluated based on several parameters, including sensitivity (the magnitude of the response to the target gas), selectivity (the ability to detect the target gas in the presence of other interfering gases), and response/recovery time (the speed at which the sensor responds to and recovers from exposure to the gas).

Table 3: Performance of Silver-Functionalized Gas Sensors

Sensor MaterialTarget AnalyteOperating TemperatureKey Performance Enhancement
Ag-functionalized ZnSnO₃AcetoneVaries3.18 times higher response than pristine material. rsc.org
Ag-decorated SnOHydrogen (H₂)300 °CEnhanced sensor response due to electronic sensitization. cdmf.org.br
Ag-decorated SnOCarbon Monoxide (CO)< 150 °CIncreased sensor response at lower temperatures. cdmf.org.br

Note: This table provides examples of how silver functionalization improves the performance of metal oxide-based gas sensors.

Theoretical and Computational Investigations of Silver I Propionate Systems

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study silver-containing compounds, providing valuable information about their geometry, stability, and chemical bonding. longdom.orgrsc.orgscirp.org

DFT calculations for silver(I) propionate (B1217596) typically involve optimizing the molecular geometry to find the lowest energy state. longdom.org These calculations can predict key structural parameters such as the Ag-O bond lengths and the O-C-O bond angle within the carboxylate group. The nature of the bonding between the silver(I) ion and the propionate ligand can be elucidated through analyses like Natural Bond Orbital (NBO) or Mulliken population analysis. mdpi.comresearchgate.net These methods help quantify the charge distribution, revealing the degree of covalent versus ionic character in the Ag-O bond. For instance, studies on similar silver-ligand systems have shown that silver atoms can form strong covalent bonds, with bond lengths that are shorter than the sum of their atomic radii. mdpi.com

Reactivity descriptors, such as chemical hardness, electronegativity, and electrophilicity, can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO) calculated by DFT. longdom.org These descriptors provide a theoretical basis for understanding the reactivity of silver(I) propionate in various chemical environments. For example, the analysis of frontier orbitals can reveal sites susceptible to nucleophilic or electrophilic attack, indicating how the molecule might interact with other reagents. longdom.org

Table 7.1.1: Parameters for DFT Calculations on Silver-Containing Systems
FunctionalBasis Set for AgBasis Set for C/H/OKey Property CalculatedReference System
B3LYPLANL2DZ6-31G(d)Molecular Structure, Orbitals, ReactivitySilver ion-biomolecule complex longdom.org
B3LYPLANL2DZ-Geometry, Vibrational Frequencies, NBOSilver Halo Compound (AgF3) scirp.org
PBE-GGAUltrasoft Pseudopotential-Surface Energy, Cohesive EnergySilver Surfaces researchgate.net

Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows for the study of the time-dependent behavior of a system, providing insights into structural dynamics and intermolecular interactions that are not accessible from static calculations.

For silver(I) propionate, MD simulations can model its behavior in condensed phases, such as in solution or in the solid state. The accuracy of MD simulations heavily relies on the force field, which consists of a set of parameters describing the potential energy of the system. cornell.edu For metal ions like Ag+, standard force fields are often refined using Non-Bonded Fixed (NBFIX) parameters, which are calibrated to reproduce experimental data, such as binding constants. biorxiv.org Studies on the interaction of silver(I) with carboxylate groups, like in propanoate, have utilized such calibrated force fields to accurately model the system's thermodynamics. biorxiv.org

MD simulations can reveal the coordination environment of the silver(I) ion, showing the dynamic arrangement of propionate ligands and solvent molecules around it. Analyses of the simulation trajectories can yield important structural and dynamic information, including:

Radial Distribution Functions (RDFs): These describe how the density of surrounding particles varies as a function of distance from a reference particle, providing information on the coordination shells around the Ag+ ion.

Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): These metrics quantify the stability of the molecular structure and the flexibility of specific regions over time. nih.gov

Intermolecular Interactions: Simulations can explicitly model non-covalent interactions, such as van der Waals forces and electrostatic interactions, which govern the association and organization of silver(I) propionate molecules. nih.gov

Table 7.2.1: Parameters for MD Simulations of Silver(I) Interactions
Force Field/PotentialKey ParameterizationSystem StudiedProperty Investigated
CHARMM36mNBFIX parameters for Ag+Silver(I) with amino acid sidechain fragments (including propanoate) biorxiv.orgBinding Constants, Potential of Mean Force
Lennard-Jones (LJ) 12-6 PotentialNon-bonded Ag-Ag parametersSilver Nanocubes researchgate.netresearchgate.netMorphological Stability, Binding Energy
Coulomb-Buckingham PotentialEffective charges (Z=0.63)Silver Iodide (AgI) nih.govStructural and Transport Properties

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving silver(I) propionate, such as thermal decomposition or ligand exchange, computational modeling can predict the most likely pathways. DFT is commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface characterized by a single imaginary vibrational frequency. researchgate.net Once the transition state is found, its energy can be used to calculate the activation energy (energy barrier) of the reaction, a key factor determining the reaction rate.

Methods like Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net The thermodynamic parameters of the reaction, such as enthalpy and Gibbs free energy, can also be computed, providing a comprehensive understanding of the reaction's feasibility and kinetics. e3s-conferences.org While specific studies on silver(I) propionate are limited, the methodology has been successfully applied to model the oxidation and combustion of related propanoate esters, demonstrating the capability of these methods to investigate complex reaction networks. researchgate.netresearchgate.net

Table 7.3.1: Illustrative Example of a Calculated Reaction Pathway for a Propanoate System
Reaction StepSpecies InvolvedCalculated ParameterComputational Method
H-atom abstraction (α-carbon)Methyl Propanoate + OH radicalEnergy Barrier: 3.2 kcal/molCBS-QB3 researchgate.net
Transition State Identification[CH3CH(•)COOCH3]‡One imaginary frequencyDFT (BMK) researchgate.net
Product FormationRadical intermediate + H2OReaction EnthalpyDFT e3s-conferences.org

Predictive Studies of Novel Silver(I) Propionate Architectures and Properties

A significant strength of computational modeling is its ability to predict the existence and properties of new materials before they are synthesized. This predictive power can guide experimental efforts, saving time and resources.

In the context of silver(I) propionate, computational methods can be used to design novel architectures with tailored properties. For instance, DFT calculations can predict the stability and electronic properties of different polymorphic forms of solid silver(I) propionate or novel coordination polymers incorporating propionate and other ligands. rsc.org By systematically modifying the structure—for example, by substituting the propionate ligand with other carboxylates—researchers can perform computational screening to identify candidates with desirable optical or catalytic properties.

Furthermore, MD simulations can predict the bulk properties of these hypothetical materials. researchgate.net For example, simulations could be used to estimate the thermal stability, density, and mechanical properties of new silver(I) propionate-based materials. The study of how silver doping alters the properties of minerals demonstrates a similar predictive capability, where calculations show how the incorporation of silver atoms into a lattice can enhance surface interactions and reactivity. mdpi.com This approach allows for the rational design of new functional materials based on silver carboxylate frameworks.

Validation and Correlation of Theoretical Predictions with Experimental Data

The credibility of any computational model hinges on its validation against experimental data. pqri.orgnih.gov The process of validation involves comparing the model's predictions with real-world measurements to ensure that the theoretical approach accurately describes the physical system. iastate.eduresearchgate.net

For silver(I) propionate systems, theoretical predictions can be correlated with a variety of experimental data:

Structural Properties: Bond lengths and angles predicted by DFT geometry optimizations can be compared with data from X-ray crystallography.

Vibrational Spectra: Vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectroscopy data, helping to assign spectral features. researchgate.net

Electronic Properties: Calculated electronic transitions from Time-Dependent DFT (TD-DFT) can be compared with UV-Vis absorption spectra. researchgate.net

Thermodynamic Properties: Binding constants and free energies of interaction derived from MD simulations can be validated against experimental thermodynamic measurements. A successful example is the calibration of MD force field parameters to reproduce the experimental binding constant between the silver(I) ion and propanoate. biorxiv.org

Discrepancies between theoretical predictions and experimental results can be as informative as agreements, often pointing to limitations in the computational model or suggesting alternative interpretations of the experimental data. This iterative process of prediction and validation is crucial for developing robust and reliable computational models. nih.gov

Table 7.5.1: Correlation of Theoretical and Experimental Data for Silver Systems
PropertyTheoretical ValueExperimental ValueComputational MethodReference System
Cohesive Energy-2.58 eV-2.96 eVDFT (PBE-GGA)fcc-Silver researchgate.net
Ag-S Bond Length2.459 Å(Varies in crystal)DFTAg-doped Jamesonite mdpi.com
log10(Kbind) for Ag+-propanoate0.89 (cTIP3P water)0.73MD with NBFIXSilver(I) and Propanoate biorxiv.org

Environmental Fate and Transformation of Silver I Propionate Excluding Ecotoxicity and Human Health Risks

Pathways of Silver(I) Propionate (B1217596) Degradation in Aqueous and Terrestrial Environments

The degradation of Silver(I) propionate in the environment primarily involves the biodegradation of the propionate component. Propionate is a common intermediate in the anaerobic digestion of organic matter and is readily metabolized by microbial communities in both soil and water.

The primary anaerobic degradation pathway for propionate is the methylmalonyl-CoA pathway, which converts propionate to acetate (B1210297), carbon dioxide (CO₂), and H₂. These products are then utilized by other microorganisms, with acetate and H₂/CO₂ being converted to methane (B114726) (CH₄). Key bacteria genera involved in this syntrophic degradation include Syntrophobacter and Smithella.

Several environmental factors influence the rate of propionate biodegradation. Optimal degradation generally occurs under neutral to slightly alkaline pH conditions (pH 7-8). Temperature also plays a significant role, with distinct microbial communities active under mesophilic (30–40 °C) and thermophilic (55–70 °C) conditions. The presence of other volatile fatty acids and electron acceptors can also impact the degradation kinetics. Short-chain fatty acids like propionate are generally considered to be readily degraded in anaerobic soil and aquatic systems.

Factors Influencing Propionate Biodegradation
Environmental FactorOptimal Condition/EffectReference
pHNeutral to slightly alkaline (pH 7-8) is optimal for anaerobic conversion. Degradation is significantly slower in acidic conditions (pH < 6.5). nih.gov
TemperatureDegradation occurs under both mesophilic (30–40 °C) and thermophilic (55–70 °C) conditions, with different microbial communities dominating each range. nih.gov
Hydrogen Partial PressureMust be kept low (<10⁻⁴ atm) by hydrogenotrophic methanogens for the syntrophic oxidation of propionate to be thermodynamically favorable. nih.gov
Presence of Co-substratesThe presence of other organic compounds can influence degradation rates. For example, acetate accumulation can inhibit propionate degradation. researchgate.net

Interactions with Environmental Ligands and Colloidal Systems

Once dissociated from the propionate anion, the silver(I) ion (Ag⁺) readily interacts with a variety of inorganic and organic ligands present in the environment. These interactions are critical in controlling the speciation, solubility, and mobility of silver.

In freshwater and soil environments, chloride (Cl⁻) is a key inorganic ligand. Silver ions react with chloride to form a series of soluble complexes (e.g., AgCl(aq), AgCl₂⁻) and the insoluble precipitate, silver chloride (AgCl). The dominant species depends on the chloride concentration.

Sulfide (B99878) (S²⁻) is another highly important ligand, particularly in reducing environments like anaerobic sediments and wastewater treatment systems. Silver has a very high affinity for sulfide, leading to the formation of the highly insoluble and stable mineral, silver sulfide (Ag₂S). This process effectively sequesters silver from the dissolved phase, significantly reducing its mobility and bioavailability.

Natural organic matter (NOM), which includes substances like humic and fulvic acids, plays a dual role. The functional groups within NOM (such as carboxyl and thiol groups) can complex with silver ions, forming soluble or insoluble organo-silver complexes. NOM can also adsorb onto the surface of newly formed silver-containing particles, creating organic coatings that influence their stability and transport. These interactions with NOM can either enhance the mobility of silver by keeping it in a colloidal state or reduce it through aggregation and sedimentation.

Major Environmental Ligands Interacting with Silver(I)
LigandResulting Silver SpeciesEnvironmental SignificanceReference
Chloride (Cl⁻)AgCl(s), AgCl(aq), AgCl₂⁻Controls silver solubility and bioavailability, particularly in estuarine and marine waters. Forms insoluble precipitates at higher concentrations. acs.org
Sulfide (S²⁻)Ag₂S(s)Forms a highly insoluble and stable mineral, effectively immobilizing silver in anaerobic sediments and soils. acs.orgbohrium.com
Natural Organic Matter (NOM)Ag-NOM complexes (soluble/insoluble), coated colloidsComplexes with Ag⁺, affecting its mobility and bioavailability. Can stabilize silver-containing nanoparticles or promote their aggregation. nih.govresearchgate.netnih.gov
Thiosulfate (S₂O₃²⁻)Ag(S₂O₃)₂³⁻Can be present in wastewater effluents and can form stable, soluble complexes with silver. acs.org

Phototransformation Processes in Natural Water Systems

In sunlit surface waters, dissolved silver species can undergo phototransformation. A primary process is the photoreduction of the silver(I) ion to form elemental silver nanoparticles (AgNPs). nih.govacs.org This transformation is significantly influenced by the presence of natural organic matter (NOM).

Research has demonstrated that under simulated sunlight, ionic silver is photoreduced in water containing NOM. nih.govacs.org The proposed mechanism involves the binding of Ag⁺ to NOM, which then acts as a photosensitizer. Upon absorbing sunlight, the Ag-NOM complex facilitates the reduction of Ag⁺ to elemental silver (Ag⁰), which then nucleates and grows into nanoparticles. nih.govacs.org The rate of this photoproduction of AgNPs can be influenced by factors such as the concentration and type of NOM, pH, and light intensity. nih.govresearchgate.net

Furthermore, silver-chloride complexes, which are common in natural waters, can also act as precursors for the formation of AgNPs under sunlight irradiation. nih.gov Both the UV and visible light portions of the solar spectrum have been shown to be important in these photoreduction processes. nih.gov These photochemically formed nanoparticles may then undergo further transformations, such as aggregation and precipitation, upon extended exposure to light. nih.govacs.org

Implications for Silver Speciation and Mobility in Environmental Compartments

The ultimate fate of silver from Silver(I) propionate is determined by the combined effects of propionate biodegradation, ligand interactions, and phototransformation.

In aqueous environments, the rapid biodegradation of the propionate anion leaves the silver ion to undergo complexation and redox reactions. In sunlit, oxygen-rich surface waters with sufficient NOM, a portion of the dissolved silver may be converted to colloidal elemental silver nanoparticles through photoreduction. nih.govacs.org However, the presence of ligands like chloride and sulfide will largely dictate the dominant silver species. In freshwater systems, silver may exist as a mix of free Ag⁺, AgCl complexes, and Ag-NOM complexes. acs.org As silver is transported to more saline or sulfide-rich environments, the formation of highly insoluble AgCl and Ag₂S will dominate, leading to its removal from the water column and accumulation in sediments.

In terrestrial environments, the silver ion is expected to have low mobility. Upon release to soil, it will strongly adsorb to soil components, including clay minerals, iron and manganese oxides, and soil organic matter. nih.gov In anaerobic soil pockets or deeper soil layers where reducing conditions prevail, the formation of silver sulfide (Ag₂S) is a major pathway for immobilization. bohrium.comnih.gov The biodegradation of propionate will contribute to the local microbial activity but is unlikely to significantly alter the fate of the silver ion, which is primarily controlled by geochemical interactions with the soil matrix. Therefore, the long-term fate of silver from Silver(I) propionate in most environmental compartments is sequestration into soils and sediments, primarily as insoluble sulfide and chloride salts or strongly bound to organic matter.

Future Research Directions and Emerging Opportunities for Silver I Propionate Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods for silver(I) propionate (B1217596) is a primary research focus. Traditional synthesis often involves multi-step processes or the use of non-aqueous solvents. Future research is geared towards greener alternatives that offer high yields, purity, and scalability while minimizing waste and energy consumption.

Key areas of exploration include:

One-Pot Syntheses: Developing new one-pot, water-free methods, such as reacting Silver(I) fluoride directly with propionic acid in a non-aqueous solvent, can provide high yields for straight-chain carboxylates like propionate. rsc.org

Green Solvents: Investigating the use of green solvents, such as ethylene glycol, which can act as both a solvent and a reducing agent for the formation of silver nanoparticles from silver carboxylates, presents a promising, environmentally friendly route. researchgate.net

Mechanochemistry: Exploring solvent-free mechanochemical methods, such as ball milling, can reduce reliance on hazardous solvents and decrease energy input.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved reproducibility, safety, and scalability compared to batch processes.

Biological/Biomimetic Approaches: Utilizing biological systems or extracts for the synthesis of silver-containing compounds represents a frontier in green chemistry. rsc.orgnih.gov For instance, methods using plant extracts or microorganisms could offer sustainable pathways to silver carboxylate-derived materials. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Silver Carboxylates

Methodology Traditional Method Emerging Sustainable Method
Principle Precipitation reaction in aqueous or organic solvents. google.com Direct reaction, reduction in green solvents, or mechanochemistry. rsc.orgresearchgate.net
Solvents Often requires hydrocarbon or other organic solvents. google.com Water-free, green solvents (e.g., glycols), or solvent-free. rsc.orgresearchgate.net
Waste Profile Can generate significant solvent and byproduct waste. Reduced waste streams, aligns with green chemistry principles. rsc.org
Efficiency Yields can be variable; may require multiple purification steps. Often high-yield, one-pot processes with simplified workups. rsc.orgresearchgate.net

| Scalability | Batch processes can be difficult to scale safely and efficiently. | Amenable to continuous flow processes for easier scaling. |

Development of Advanced In Situ Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving silver(I) propionate is crucial for optimizing existing applications and discovering new ones. The transient nature of intermediates in silver-catalyzed reactions necessitates the use of advanced in situ and operando characterization techniques that can monitor reactions in real-time.

Future research will focus on applying and refining techniques such as:

In Situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can identify key functional groups and track the transformation of reactants into products as the reaction occurs. nih.govnih.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic structure and local coordination environment of the silver center, providing direct evidence of oxidation state changes and the formation of catalytic active species during a reaction. rsc.org

Small-Angle X-ray Scattering (SAXS): For reactions involving the formation of nanoparticles from silver(I) propionate, SAXS can provide real-time information on particle size, shape, and distribution during nucleation and growth. nih.gov

Kinetic Studies: Spectrophotometric monitoring of reactions can elucidate reaction kinetics, helping to propose and validate plausible mechanisms based on the influence of reactant concentrations. nih.gov

By combining these techniques, researchers can construct a detailed picture of reaction pathways, identify rate-determining steps, and characterize fleeting intermediates, which is essential for rational catalyst and process design. rsc.orgnih.gov

Unveiling New Catalytic Applications and Mechanistic Paradigms

While silver carboxylates are known catalysts, the full catalytic potential of silver(I) propionate remains largely untapped. Future research will aim to move beyond established reactions and explore novel transformations and mechanistic pathways.

Emerging opportunities in catalysis include:

C-H Functionalization: Silver catalysts have shown promise in mediating C-H activation and amidation reactions. researchgate.net Future work could focus on using silver(I) propionate to achieve site-selective functionalization of complex molecules, a key goal in organic synthesis.

Multicomponent Reactions (MCRs): Silver nanoparticles derived from carboxylate precursors have demonstrated high efficacy in chemoselective reductions, a critical step in MCRs for building molecular complexity in a single step. nih.gov This opens avenues for synthesizing libraries of bioactive compounds.

Photocatalysis: The unique electronic properties of silver-containing species suggest potential applications in photocatalysis. Research could explore the use of silver(I) propionate as a precursor for photocatalytically active materials for organic synthesis or environmental remediation.

Asymmetric Catalysis: The development of chiral ligand-silver(I) propionate complexes could enable novel asymmetric transformations, providing enantiomerically enriched products for the pharmaceutical and fine chemical industries.

Mechanistic studies will be paramount in these explorations, particularly in distinguishing between homogeneous catalysis by silver(I) species and heterogeneous catalysis by in situ-formed silver nanoparticles. rsc.orgnih.gov

Design and Rational Development of Next-Generation Silver(I) Propionate-Based Functional Materials

Silver(I) propionate is a valuable precursor for creating advanced functional materials with tailored properties. The rational design of these materials involves controlling their composition, structure, and morphology at the nanoscale to achieve desired performance in specific applications.

Future research directions in materials science include:

Antimicrobial Surfaces and Coatings: Leveraging the known antimicrobial properties of silver ions and nanoparticles, silver(I) propionate can be incorporated into polymers or other matrices to create long-lasting antimicrobial surfaces for medical devices, food packaging, and textiles. mdpi.commdpi.com The carboxylate group can play a role in mediating the interaction with biological matrices like biofilms. acs.org

Conductive Inks and Films: As a source of metallic silver upon reduction, silver(I) propionate is a candidate for formulating conductive inks used in printed electronics, such as flexible sensors, RFID tags, and solar cells.

Metal-Organic Frameworks (MOFs): The propionate ligand can be used to construct novel silver-based MOFs with unique porous structures, which could find applications in gas storage, separation, and heterogeneous catalysis.

Nanoparticle Synthesis Control: The decomposition of silver(I) propionate is a method for producing silver nanoparticles. researchgate.net Future work will focus on precisely controlling the size, shape, and surface chemistry of these nanoparticles by tuning decomposition conditions or using capping agents, as these parameters dictate their optical, catalytic, and biological properties. nih.govmdpi.com

Table 2: Potential Functional Materials Derived from Silver(I) Propionate

Material Type Key Property Potential Application
Antimicrobial Polymer Composites Slow release of Ag+ ions Medical implants, wound dressings, food packaging. mdpi.com
Conductive Inks High electrical conductivity after curing Printed electronics, flexible displays, sensors.
Silver-based MOFs High surface area, tunable porosity Gas separation, chemical sensing, catalysis.

Integration with Advanced Data Science, Artificial Intelligence, and Machine Learning for Predictive Chemistry

The integration of data science, artificial intelligence (AI), and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of silver(I) propionate chemistry. researchgate.net By leveraging computational power to analyze large datasets, these tools can predict properties, identify patterns, and guide experimental efforts more efficiently.

Key opportunities include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties of silver(I) propionate-based materials or the outcomes of catalytic reactions. bohrium.comacs.org For example, models could predict the catalytic activity for a given substrate or the antimicrobial efficacy of a new composite material.

High-Throughput Virtual Screening: AI can be used to screen vast virtual libraries of ligands, substrates, or reaction conditions to identify the most promising candidates for experimental validation, significantly reducing the time and resources required for discovery.

Accelerated Materials Discovery: By combining chemistry-informed ML models with experimental data, researchers can create a closed-loop system for accelerated materials design. acs.orgnih.gov This has been successfully applied to discover DNA-stabilized silver nanoclusters with specific fluorescent properties and could be adapted for silver(I) propionate systems. bohrium.comacs.org

Mechanistic Elucidation: AI and computational chemistry can analyze complex reaction data to help elucidate mechanisms, identify key descriptors that govern reactivity, and propose new reaction pathways that might not be intuitively obvious.

The success of these predictive AI approaches depends heavily on the availability of high-quality, well-curated data. ibm.com Therefore, a concerted effort to build comprehensive databases of silver carboxylate properties and reactivity will be essential for realizing the full potential of AI in this field.

Q & A

Basic: What are the recommended laboratory synthesis protocols for Silver(1+) propionate?

Methodological Answer:
this compound can be synthesized via direct reaction between silver oxide (Ag₂O) and propionic acid under controlled conditions. Key steps include:

  • Stoichiometric Ratios: Use a molar ratio of 1:2 (Ag₂O:propionic acid) to ensure complete neutralization .
  • Reaction Conditions: Conduct the reaction in anhydrous ethanol at 60–70°C for 6–8 hours under nitrogen atmosphere to prevent oxidation .
  • Purification: Isolate the product via vacuum filtration and recrystallize from hot ethanol. Purity can be verified using Fourier-transform infrared spectroscopy (FTIR) for carboxylate bonding (absorption bands at ~1550 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) for silver content quantification .

Basic: How should this compound be characterized for chemical stability?

Methodological Answer:
Stability studies should assess:

  • Thermal Stability: Thermogravimetric analysis (TGA) under inert gas to detect decomposition temperatures. Silver(1+) carboxylates typically decompose between 150–200°C, releasing CO₂ .
  • Photochemical Sensitivity: Expose samples to UV-Vis light (250–400 nm) and monitor degradation via X-ray diffraction (XRD) to detect crystallinity loss .
  • Humidity Resistance: Store samples at 25°C/60% relative humidity and track mass changes over 30 days. Use Karl Fischer titration to measure moisture absorption .

Advanced: What mechanisms explain this compound’s antimicrobial activity, and how can they be experimentally validated?

Methodological Answer:
Proposed mechanisms include:

  • Ion Release: Measure Ag⁺ ion release kinetics using atomic absorption spectroscopy (AAS) in bacterial growth media. Correlate with time-kill assays against Staphylococcus aureus and Escherichia coli .
  • Membrane Disruption: Use transmission electron microscopy (TEM) to visualize bacterial cell wall lysis after exposure. Compare with propionate-free silver controls to isolate ligand-specific effects .
  • Reactive Oxygen Species (ROS) Generation: Quantify ROS via fluorescence probes (e.g., DCFH-DA) in bacterial cultures. Validate using ROS scavengers (e.g., ascorbic acid) to confirm mechanistic pathways .

Advanced: How can contradictory data on this compound’s solubility in polar solvents be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Solvent Purity: Ensure solvents are degassed and dried (e.g., molecular sieves for DMSO) to prevent Ag⁺ reduction. Report water content via Karl Fischer titration .
  • Experimental Design: Use standardized shake-flask methods at 25°C with saturation confirmed via repetitive solubility measurements. Compare with computational models (e.g., COSMO-RS) for theoretical validation .
  • Analytical Consistency: Employ high-performance liquid chromatography (HPLC) with UV detection at 220 nm for solubility quantification, avoiding gravimetric methods prone to impurity interference .

Basic: What analytical techniques are optimal for assessing this compound purity?

Methodological Answer:

  • Quantitative NMR (qNMR): Use deuterated dimethyl sulfoxide (DMSO-d₆) to integrate propionate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Elemental Analysis: Confirm silver content (theoretical: ~54.2%) via ICP-MS and carbon/hydrogen ratios via combustion analysis .
  • XRD Crystallography: Match diffraction patterns with reference databases (e.g., ICDD PDF-4+) to detect polymorphic impurities .

Advanced: How can researchers design studies to compare this compound’s efficacy with other silver-based antimicrobials?

Methodological Answer:
Apply the PICOT framework for rigorous experimental design:

  • Population (P): Standardized bacterial strains (e.g., ATCC 25922) .
  • Intervention (I): Minimum inhibitory concentration (MIC) assays for this compound vs. silver nitrate or sulfadiazine .
  • Comparison (C): Control groups with ligand-only (propionate) and silver-only treatments .
  • Outcome (O): Log-reduction in colony-forming units (CFUs) after 24 hours .
  • Time (T): Time-kill curves over 0–48 hours .
    Statistical analysis should include ANOVA with post-hoc Tukey tests to compare group means .

Advanced: What strategies mitigate this compound’s aggregation in aqueous solutions during biological assays?

Methodological Answer:

  • Stabilizing Agents: Use polyvinylpyrrolidone (PVP) or citrate buffers (0.1 M) to prevent nanoparticle aggregation. Confirm stability via dynamic light scattering (DLS) for 72 hours .
  • Sonication Protocols: Pre-treat solutions with 30-second ultrasonic bursts (20 kHz) before each assay .
  • Surface Charge Modulation: Adjust pH to 6.5–7.5 using phosphate buffers to maintain zeta potential ≥ ±30 mV, measured via electrophoretic light scattering .

Basic: What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to limit thermal and photolytic degradation .
  • Atmosphere: Use argon-filled desiccators with silica gel to minimize oxidation and moisture uptake .
  • Stability Monitoring: Conduct accelerated stability testing (40°C/75% RH for 6 months) with monthly XRD and FTIR checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.